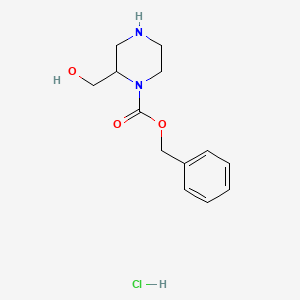

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

描述

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a hydroxymethyl group at the 2-position of the piperazine ring, a benzyl carbamate group at the 1-position, and a hydrochloride counterion. This compound is primarily used as a building block in organic synthesis and pharmaceutical research due to its modifiable functional groups .

Key structural attributes:

属性

IUPAC Name |

benzyl 2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXGMZXWHWGKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203013-92-6 | |

| Record name | benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

-

Condensation Method: : One common synthetic route involves the condensation of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with formaldehyde to introduce the hydroxymethyl group, followed by hydrochloric acid to form the hydrochloride salt.

-

Reductive Amination: : Another method involves the reductive amination of benzyl piperazine with formaldehyde. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The final product is then converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves large-scale batch reactions using the condensation method. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The product is then purified through crystallization or recrystallization techniques.

化学反应分析

Types of Reactions

-

Oxidation: : Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or aldehydes.

-

Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

-

Substitution: : Nucleophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other nucleophiles such as halides, thiols, or amines. These reactions often require catalysts or specific reaction conditions to proceed efficiently.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halides, thiols, amines.

科学研究应用

Chemistry

In chemistry, benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays and structural biology studies.

Medicine

In medicinal chemistry, benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes, including the production of coatings, adhesives, and sealants.

作用机制

The mechanism of action of benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Table 1: Structural and Functional Comparison

Positional Isomerism

- 2- vs. 3-Hydroxymethyl Substitution : The hydroxymethyl group at position 2 (target compound) versus position 3 () alters steric and electronic properties. Position 2 substitution may favor nucleophilic reactivity due to proximity to the carbamate group, while position 3 could enhance hydrogen-bonding interactions .

Functional Group Modifications

- Methyl vs. Hydroxymethyl : The (S)-2-methyl analog () lacks the hydroxyl group, reducing hydrophilicity (logP ~1.2 vs. ~0.5 for hydroxymethyl). This impacts solubility and bioavailability in drug design .

- Cyanomethyl Substitution: The 2-cyanomethyl variant () introduces a nitrile group, enabling click chemistry or coordination to metal catalysts .

Stereochemical Considerations

- Enantiomers : The (S)-2-methyl derivative () and (R)-3-methyl analog () highlight the role of chirality in biological activity. For example, (S)-configured piperazines are often preferred in dopamine receptor ligands .

生物活性

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, interactions with biological systems, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride features a piperazine ring, which is commonly found in various bioactive compounds. Its molecular formula is , with a molecular weight of approximately 286.755 g/mol. The compound's structure includes a hydroxymethyl group and a benzyl ester, contributing to its solubility and biological activity .

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar structures often exhibit properties such as:

- Neurotransmitter Modulation : Potential interactions with receptors involved in neurotransmission.

- Anticancer Activity : Some derivatives show cytotoxic effects against cancer cell lines .

- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment .

Interaction Studies

Research indicates that Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride has binding affinities for various CNS receptors. These interactions are essential for understanding its pharmacological profile:

| Receptor Type | Binding Affinity | Effect |

|---|---|---|

| M3 Muscarinic | Moderate | Cell proliferation |

| AChE | High | Neuroprotective effects |

These studies suggest that the compound may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of piperazine, including this compound, exhibit cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics in some assays .

- Alzheimer's Disease Models : In animal models, compounds similar to Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride have demonstrated significant improvements in cognitive function by inhibiting AChE and promoting neurogenesis .

Comparative Analysis with Related Compounds

The biological activity of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can be compared with other piperazine derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Benzyl (R)-2-(cyanomethyl)piperazine-1-carboxylate | 2648586-02-9 | Contains a cyanomethyl group; different biological activity |

| Benzyl 4-(hydroxymethyl)piperazine-1-carbonitrile | 1203013-92-6 | Exhibits unique reactivity; potential for diverse applications |

These comparisons illustrate how structural variations can influence biological activity and therapeutic potential.

常见问题

Q. What are the optimized synthetic routes for Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, and how are reaction conditions tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:

- Acylation/Bromination : Benzoic acid derivatives are converted to acyl chlorides, followed by bromination to introduce reactive sites .

- Esterification : Reaction with benzyl chloroformate under controlled pH (e.g., using triethylamine as a base) to protect the piperazine nitrogen .

- Hydroxymethylation : Introduction of the hydroxymethyl group via nucleophilic substitution or reductive amination, optimized by varying solvents (e.g., DMF vs. THF) and reaction temperatures (60–80°C) .

Q. Table 1: Optimization of Reaction Conditions

| Step | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | DCM | 25 | 85 | |

| Esterification | THF | 60 | 78 | |

| Hydroxymethylation | DMF | 80 | 65 |

Critical Parameters : Excess reagent ratios (1.2–1.5 eq) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via cold ethanol washing or column chromatography enhances purity .

Q. How is the purity and structural integrity of the compound validated in academic research?

Methodological Answer: Characterization employs:

- Spectroscopic Techniques :

- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water) assesses purity (>95%) .

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation or racemization) be mitigated during synthesis?

Methodological Answer:

- Protecting Group Strategies : Use of tert-butyloxycarbonyl (Boc) groups prevents undesired alkylation at secondary amine sites. Boc deprotection with HCl/dioxane ensures selective reactivity .

- Chiral Resolution : For enantiomerically pure derivatives, chiral auxiliaries (e.g., (R)- or (S)-benzyl groups) or enzymatic resolution (lipases) achieve >90% enantiomeric excess (ee) .

- Kinetic Control : Low-temperature reactions (0–5°C) and slow reagent addition minimize racemization in hydroxymethylation steps .

Data Contradiction Note : While emphasizes esterification in THF, reports higher yields using DMF for sterically hindered intermediates. Researchers should screen solvents based on substrate bulk.

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The piperazine nitrogen acts as a directing group in Pd-catalyzed reactions:

- Amination Mechanisms : Pd(0)/Pd(II) cycles facilitate C-N bond formation. For example, coupling with aryl halides proceeds via oxidative addition (Pd(0) → Pd(II)), followed by transmetallation and reductive elimination .

- Ligand Effects : Bulky phosphine ligands (e.g., XPhos) enhance regioselectivity in arylations, suppressing β-hydride elimination .

Q. Table 2: Ligand Screening for Coupling Reactions

| Ligand | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| XPhos | 92 | 98 | |

| BINAP | 85 | 90 | |

| DPPF | 78 | 85 |

Q. How can computational modeling predict the compound’s biological activity or binding affinity?

Methodological Answer:

- Docking Studies : Software like AutoDock Vina models interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes). The hydroxymethyl group’s hydrogen-bonding capacity is critical for binding .

- QSAR Models : Quantitative structure-activity relationships correlate substituent electronic properties (Hammett σ constants) with antitubercular IC₅₀ values. Electron-withdrawing groups on the benzyl ring enhance activity .

Validation : In vitro assays (e.g., MIC testing against M. tuberculosis H37Rv) confirm predictions, with discrepancies analyzed via molecular dynamics simulations .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : -20°C in amber vials under argon to avoid hydrolysis of the carbamate group .

- Handling : Use anhydrous solvents (e.g., dried THF over molecular sieves) and gloveboxes for moisture-sensitive steps .

- Stability Monitoring : Periodic HPLC checks detect degradation products (e.g., free piperazine or benzyl alcohol) .

Note on Contradictions : and report divergent optimal solvents (THF vs. DMF) for esterification. Researchers should validate solvent choice via small-scale trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。